molecular formula C14H20ClN3O B7435277 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one

2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one

Cat. No. B7435277
M. Wt: 281.78 g/mol
InChI Key: SYIHGTAHRBORNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one, also known as PNU-282987, is a selective agonist for the alpha-7 subtype of nicotinic acetylcholine receptors (α7-nAChRs). This chemical compound has gained attention due to its potential therapeutic applications in treating various neurological and psychiatric disorders.

Mechanism of Action

2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one is a selective agonist for the α7-nAChRs, which are widely expressed in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine, which play important roles in cognitive function and memory formation. 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one binds to the α7-nAChRs and enhances the release of these neurotransmitters, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has been shown to have several biochemical and physiological effects, including improved cognitive function, neuroprotection, and analgesia. It has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine, which play important roles in memory formation and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one in lab experiments is its selectivity for the α7-nAChRs. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one is its relatively low potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several future directions for research on 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one. One area of interest is its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Another direction is the development of more potent analogs of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one that may have improved therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one and its potential use in treating other neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one involves a multi-step process that includes the reaction of 4-chloro-3-nitropyridine with tert-butyl acrylate to form 2-tert-butyl-4-chloro-5-nitropyridine. This intermediate is then reduced using hydrogen gas and palladium on carbon to form 2-tert-butyl-4-chloro-5-aminopyridine. The amination of this intermediate with 4-methylidenepiperidine yields the final product, 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one.

Scientific Research Applications

2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one has also been studied for its potential use in treating neuropathic pain, depression, and anxiety disorders.

properties

IUPAC Name

2-tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-10-5-7-17(8-6-10)11-9-16-18(14(2,3)4)13(19)12(11)15/h9H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIHGTAHRBORNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)N2CCC(=C)CC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4-chloro-5-(4-methylidenepiperidin-1-yl)pyridazin-3-one

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